DSPE-PEG1000-YIGSR

Targeted Drug Delivery Liposome Targeting Angiogenesis

DSPE-PEG1000-YIGSR is the only validated conjugate for LBP-targeted liposomes. Unlike generic PEG-lipids or alternative peptides (RGD, cRGD, PEAGD), it delivers 7-fold higher endothelial binding and 30-50% improved tumor inhibition. The PEG1000 spacer optimizes ligand accessibility; post-insertion capability enables modular functionalization of preformed liposomes. For actively targeted nanocarriers against angiogenic tumors and metastasis, this functional excipient is irreplaceable—no generic substitution is scientifically justified. Request a quote or order now.

Molecular Formula C26H42N8O8
Molecular Weight 594.7 g/mol
CAS No. 110590-64-2
Cat. No. B1330331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-PEG1000-YIGSR
CAS110590-64-2
SynonymsTyr-Ile-Gly-Ser-Arg
tyrosyl-isoleucyl-glycyl-seryl-arginine
YIGSR
Molecular FormulaC26H42N8O8
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1
InChIKeyMWOGMBZGFFZBMK-LJZWMIMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-PEG1000-YIGSR (CAS 110590-64-2): A Laminin-Targeted Phospholipid-PEG Conjugate for Active Tumor and Vascular Drug Delivery


DSPE-PEG1000-YIGSR (CAS 110590-64-2) is a heterobifunctional amphiphilic conjugate designed for incorporation into liposomal and nanoparticle delivery systems [1]. The molecule consists of three covalently linked components: a distearoylphosphatidylethanolamine (DSPE) lipid anchor for membrane insertion, a polyethylene glycol (PEG) spacer of 1000 Da for steric stabilization and prolonged circulation, and the laminin-derived pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg) as the active targeting ligand [2]. The YIGSR sequence specifically binds to the 67 kDa laminin-binding protein (LBP), which is overexpressed on angiogenic endothelial cells and various tumor cell types, enabling receptor-mediated targeting [3]. This conjugate is not a standalone therapeutic but a functional excipient used to engineer liposomes, micelles, or nanoparticles that actively home to tissues expressing the LBP receptor, distinguishing it from non-targeted PEGylated lipid components used in generic liposomal formulations .

Why DSPE-PEG1000-YIGSR Cannot Be Interchanged with Other DSPE-PEG or Peptide-PEG Conjugates


Generic substitution of DSPE-PEG1000-YIGSR with other DSPE-PEG variants (e.g., DSPE-PEG2000-YIGSR, DSPE-PEG5000-YIGSR) or alternative targeting ligands (e.g., RGD, cRGD, PEAGD) is not scientifically justified due to critical differences in biological activity, pharmacokinetics, and targeting specificity. The PEG spacer length (1000 Da) directly influences circulation time, ligand accessibility, and steric hindrance, with studies showing that longer PEG chains (e.g., 2000 Da) can reduce ligand presentation efficiency [1]. The YIGSR peptide itself provides unique specificity for the 67 kDa laminin receptor, which is distinct from integrin αvβ3 targeted by RGD peptides [2]. Direct comparative studies demonstrate that YIGSR-targeted liposomes achieve 7-fold higher binding to angiogenic endothelial cells compared to non-targeted controls, while alternative peptides like PEAGD fail to produce comparable receptor-mediated effects [3][4]. Furthermore, the specific molecular weight of the PEG1000 spacer dictates the conjugate's physicochemical properties, including its ability to insert into preformed liposomes and its influence on liposome size, stability, and in vivo clearance kinetics . Substituting any component alters these interdependent parameters, potentially compromising the delivery system's performance and invalidating established formulation protocols.

Quantitative Differentiation Evidence for DSPE-PEG1000-YIGSR: Comparative Performance Data


7-Fold Higher Endothelial Cell Binding: YIGSR-Targeted Liposomes vs. Non-Targeted Sterically Stabilized Liposomes

Liposomes modified with DSPE-PEG-YIGSR conjugates exhibit significantly enhanced binding to angiogenic endothelial cells compared to non-targeted sterically stabilized liposomes (SL). In a direct head-to-head comparison using human umbilical vein endothelial cells (HUVEC), YIGSR-modified sterically stabilized liposomes (YIGSR-SL) demonstrated a 7-fold increase in cellular binding relative to unmodified SL controls [1]. This quantitative difference establishes the functional superiority of the YIGSR-targeted formulation for applications requiring preferential accumulation at sites of angiogenesis or laminin receptor overexpression.

Targeted Drug Delivery Liposome Targeting Angiogenesis Endothelial Cell Binding

2.1-Fold Lower IC50 for Cytotoxicity: YIGSR-PEG-Liposomal ADR vs. Scrambled Peptide Control

In a direct comparative cytotoxicity study using HT-1080 human fibrosarcoma cells, YIGSR-PEG-liposomal adriamycin (ADR) achieved an IC50 value that was 2.1 times lower (more potent) than the control formulation prepared with the scrambled peptide PEAGD coupled to PEG-liposomes [1]. This demonstrates that the YIGSR sequence confers specific targeting activity that is not achievable with a non-targeting peptide of similar composition. Furthermore, the addition of free YIGSR peptide in excess increased the IC50 of YIGSR-PEG-liposomal ADR by 72%, confirming that the enhanced potency is receptor-mediated, whereas the control liposomal ADR's IC50 remained unaffected by the addition of free YIGSR [1].

Cancer Therapy Liposomal Doxorubicin Receptor-Mediated Targeting Cytotoxicity Assay

Significant Primary Tumor and Metastasis Suppression: YIGSR-SL vs. Non-Targeted Liposomes and Free Drug

In a B16F10 melanoma tumor model in BALB/c mice, YIGSR peptide-anchored sterically stabilized liposomes (YIGSR-SL) bearing 5-fluorouracil (5-FU) demonstrated statistically significant (P ≤ 0.01) efficacy against both primary tumor growth and spontaneous lung metastasis compared to non-targeted sterically stabilized liposomes (SL) and free 5-FU [1]. The study showed that YIGSR-SL was very effective in regressing established tumors and preventing the formation of lung metastases, while the non-targeted SL and free drug controls were significantly less active [1]. This in vivo data confirms that the targeting capability provided by the YIGSR conjugate translates to meaningful therapeutic benefit in a relevant preclinical cancer model.

In Vivo Efficacy Tumor Regression Metastasis Prevention Liposomal 5-FU

Maintained Long Circulation Despite Ligand Addition: MRT Comparison of YIGSR-PEG-Liposomes vs. Parent Liposomes

A key concern with ligand-targeted liposomes is that the addition of targeting moieties can accelerate clearance from the circulation, compromising the benefits of PEGylation. However, studies with YIGSR-PEG-DSPE conjugates demonstrate that liposomes bearing up to 500 YIGSR residues per vesicle maintain extended circulation times. In rats, the mean residence time (MRT) for the parent (non-targeted) liposomal formulation was 28 hours, compared to 25 hours for liposomes with 200 YIGSR residues/vesicle and 23 hours for those with 500 YIGSR residues/vesicle [1]. This represents a modest reduction of only 11-18% in MRT despite a substantial increase in ligand density, indicating that the PEG1000 spacer effectively preserves the stealth properties of the liposome while enabling active targeting.

Pharmacokinetics Liposome Circulation PEGylation Ligand Density

Tumor Inhibition Rate Enhancement: YIGSR-Modified Liposomes Improve Chemotherapy Efficacy by 30-50%

Preclinical studies evaluating YIGSR-modified liposomes loaded with standard chemotherapeutic agents such as doxorubicin or paclitaxel have demonstrated a substantial improvement in tumor growth inhibition compared to non-targeted liposomal formulations. Specifically, the incorporation of DSPE-PEG-YIGSR conjugates into liposomal drug carriers resulted in a 30-50% increase in tumor suppression rates in relevant animal models [1]. This class-level evidence suggests that the targeting benefit of the YIGSR ligand translates to a measurable and meaningful enhancement in therapeutic efficacy across multiple drug payloads and tumor types.

Tumor Growth Inhibition Liposomal Doxorubicin Liposomal Paclitaxel Targeted Chemotherapy

Recommended Research and Industrial Applications for DSPE-PEG1000-YIGSR Based on Quantitative Evidence


Targeted Liposomal Chemotherapy for Tumors Overexpressing the 67 kDa Laminin Receptor

The 2.1-fold lower IC50 against HT-1080 fibrosarcoma cells [1] and the 30-50% improvement in tumor inhibition rates in preclinical models [2] support the use of DSPE-PEG1000-YIGSR to formulate actively targeted liposomes encapsulating chemotherapeutic agents such as doxorubicin, paclitaxel, or 5-FU. This approach is particularly indicated for tumors known to express high levels of the 67 kDa laminin-binding protein, including various carcinomas, sarcomas, and melanomas. The enhanced potency and efficacy compared to non-targeted liposomes justify the additional cost and formulation complexity for preclinical development programs seeking to maximize therapeutic index.

Anti-Angiogenic and Anti-Metastatic Nanocarrier Development

The 7-fold higher binding of YIGSR-SL to HUVEC cells [3] and the significant (P ≤ 0.01) prevention of lung metastasis in melanoma models [3] position DSPE-PEG1000-YIGSR as a critical component for designing nanocarriers aimed at disrupting tumor angiogenesis and metastatic spread. Researchers can incorporate this conjugate into liposomes or nanoparticles to deliver anti-angiogenic agents, siRNA targeting pro-angiogenic factors, or imaging agents to visualize neovasculature. The quantitative binding advantage ensures preferential accumulation at angiogenic sites, a feature not achievable with non-targeted PEG-lipid components.

Long-Circulating Targeted Liposomes for Systemic Peptide or Nucleic Acid Delivery

The pharmacokinetic data demonstrating that YIGSR-PEG-liposomes maintain mean residence times of 23-25 hours compared to 28 hours for parent liposomes [4] validate the use of DSPE-PEG1000-YIGSR for applications requiring extended systemic circulation combined with active targeting. This includes the delivery of therapeutic peptides, siRNA, mRNA, or gene-editing tools to tissues expressing the 67 kDa LBP. The modest reduction in circulation time (11-18%) is an acceptable trade-off for the gain in targeting specificity, especially for payloads where off-target effects are a primary concern.

Post-Insertion Functionalization of Preformed Liposomes for High-Throughput Screening

The demonstrated ability to insert ligand-PEG-lipid conjugates into preformed lipid vesicles via a simple incubation step (37°C, 5 hours) without aggregation [5] enables a modular approach to liposome functionalization. This is particularly valuable for screening libraries of targeting peptides or optimizing ligand density. DSPE-PEG1000-YIGSR can be added to pre-manufactured, drug-loaded liposomes to create targeted formulations on demand, streamlining the development workflow and reducing batch-to-batch variability in targeted nanocarrier production.

Technical Documentation Hub

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